N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide
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Overview
Description
N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide is a complex organic compound that features a morpholine ring, a pyridinone moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide typically involves multiple steps:
Formation of the Morpholine Derivative: The starting material, 3-morpholinopropylamine, is synthesized by reacting morpholine with 3-chloropropylamine under basic conditions.
Coupling with Pyridinone: The morpholine derivative is then coupled with 2-oxopyridine-1(2H)-yl using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Addition of the Phenyl Group: The final step involves the addition of a phenyl group through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or phenyl derivatives.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
- 3-(N-morpholino)propanesulfonic acid
Uniqueness
N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide is unique due to its combination of a morpholine ring, a pyridinone moiety, and a phenyl group, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H25N3O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C21H25N3O4/c25-18-9-4-5-12-24(18)19(20(26)17-7-2-1-3-8-17)21(27)22-10-6-11-23-13-15-28-16-14-23/h1-5,7-9,12,19H,6,10-11,13-16H2,(H,22,27) |
InChI Key |
TXYILHDEICKJMM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=O |
Origin of Product |
United States |
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